1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride
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Overview
Description
1-(Thiophen-3-yl)-2-azaspiro[33]heptane hydrochloride is a compound that features a unique spirocyclic structure, incorporating both a thiophene ring and an azaspiroheptane moiety
Mechanism of Action
Target of Action
The primary target of 1-(Thiophen-3-yl)-2-azaspiro[3It’s structurally similar to piperidine , a compound known to interact with various receptors in the nervous system .
Mode of Action
The exact mode of action of 1-(Thiophen-3-yl)-2-azaspiro[3Its structural similarity to piperidine suggests that it might interact with its targets in a similar manner .
Biochemical Pathways
The specific biochemical pathways affected by 1-(Thiophen-3-yl)-2-azaspiro[3Compounds with similar structures have been shown to influence various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Thiophen-3-yl)-2-azaspiro[3Its molecular weight of 21574 g/mol suggests that it could potentially have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of 1-(Thiophen-3-yl)-2-azaspiro[3Structurally similar compounds have been shown to have high activity when incorporated into certain drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)-2-azaspiro[3
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the spirocyclic core or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiophene ring .
Scientific Research Applications
1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Comparison with Similar Compounds
Spiro[3.3]heptane derivatives: These compounds share the spirocyclic core but may have different substituents, leading to variations in their chemical and biological properties.
Thiophene derivatives: Compounds with a thiophene ring but different core structures, such as polythiophenes, which are widely used in materials science.
Uniqueness: 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride is unique due to its combination of a thiophene ring and a spirocyclic core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-thiophen-3-yl-2-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS.ClH/c1-3-10(4-1)7-11-9(10)8-2-5-12-6-8;/h2,5-6,9,11H,1,3-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISILFHZBSSMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3=CSC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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